2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Physicochemical profiling Lead-likeness Fragment-based drug discovery

2,6-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one (CAS 452324-04-8; molecular formula C₇H₈N₄O; molecular weight 164.16 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one class. The scaffold features a fused triazole-pyrimidine core bearing methyl substituents at the 2- and 6-positions and a carbonyl at the 5-position, distinguishing it from non-carbonyl [1,5-a] ring-fusion isomers (e.g., 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, MW 148.17) and from the unsubstituted parent [1,2,4]triazolo[1,5-c]pyrimidine (MW 120.11, XLogP3 = 0.1, TPSA = 43.1 Ų).

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B13112389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NN2C(=N1)C=CN(C2=O)C
InChIInChI=1S/C7H8N4O/c1-5-8-6-3-4-10(2)7(12)11(6)9-5/h3-4H,1-2H3
InChIKeyUGFLZUDSYAYUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one: Core Scaffold Identity and Procurement Context


2,6-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one (CAS 452324-04-8; molecular formula C₇H₈N₄O; molecular weight 164.16 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one class. The scaffold features a fused triazole-pyrimidine core bearing methyl substituents at the 2- and 6-positions and a carbonyl at the 5-position, distinguishing it from non-carbonyl [1,5-a] ring-fusion isomers (e.g., 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, MW 148.17) and from the unsubstituted parent [1,2,4]triazolo[1,5-c]pyrimidine (MW 120.11, XLogP3 = 0.1, TPSA = 43.1 Ų). [1] This specific 2,6-dimethyl-5-oxo substitution pattern places the compound at a structurally strategic node within the broader triazolopyrimidine chemical space, where the [1,5-c] ring fusion topology has been extensively validated as a privileged scaffold for adenosine receptor antagonist development and phosphodiesterase inhibitor programs. [2]

Why 2,6-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one Cannot Be Replaced by a Close Analog Without Experimental Validation


Within the [1,2,4]triazolo[1,5-c]pyrimidine scaffold family, subtle variations in substitution pattern and ring-fusion topology produce dramatic shifts in biological target engagement. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the identity of substituents at the 2-, 5-, and 8-positions controls adenosine receptor subtype selectivity with Ki values spanning over three orders of magnitude: for example, a free amino group at the 5-position with an ethoxycarbonyl at the 8-position yields potent hA₂A antagonists (Ki = 3.32 nM, hA₁/hA₂A = 55.6), whereas a methylamino at the 5-position redirects selectivity toward the hA₃ subtype (Ki = 4.14 nM, hA₁/hA₃ = 236). [1] Furthermore, the [1,5-c] versus [1,5-a] ring fusion regiochemistry fundamentally alters the spatial orientation of substituents, hydrogen-bonding capacity, and susceptibility to Dimroth rearrangement—a known stability liability in triazolopyrimidines that can be mitigated or exacerbated by specific N-substitution patterns including the N6-methyl group present in the target compound. [2] Consequently, substituting 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one with a structurally adjacent analog (e.g., the [1,5-a] isomer, a des-methyl variant, or a non-carbonyl congener) without re-validating target engagement, selectivity, and chemical stability introduces quantifiable risk of project failure. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2,6-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus the Parent [1,2,4]Triazolo[1,5-c]pyrimidine Scaffold

The target compound (C₇H₈N₄O, MW = 164.16 g/mol) carries a 36.7% higher molecular weight than the unsubstituted parent [1,2,4]triazolo[1,5-c]pyrimidine scaffold (C₅H₄N₄, MW = 120.11 g/mol, PubChem CID 12318765). The introduction of the 5-carbonyl and the two methyl groups increases the heavy atom count from 9 to 12 and adds one hydrogen bond acceptor (carbonyl oxygen), while eliminating the C5–H hydrogen bond donor present in the parent. The parent scaffold has a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 43.1 Ų; [1] the addition of two methyl groups and a carbonyl is predicted to increase logP by approximately 0.8–1.2 log units and TPSA by ~17–20 Ų, shifting the compound into a distinct physicochemical property space more suitable for lead-like (rather than fragment-based) screening libraries. [2] This differentiation is critical for procurement decisions: the parent scaffold is a fragment (MW < 120, clogP < 1), whereas the target compound occupies lead-like chemical space (MW > 160, predicted clogP ~1.0–1.3), making it unsuitable as a direct fragment replacement and requiring different handling, solubility, and assay conditions.

Physicochemical profiling Lead-likeness Fragment-based drug discovery

Ring-Fusion Regiochemistry Differentiation: [1,5-c] Versus [1,5-a] Triazolopyrimidine Isomers

The [1,5-c] ring fusion in the target compound places the triazole N1 and N3 atoms in a spatial arrangement fundamentally distinct from the [1,5-a] isomer (e.g., 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 65267-57-4, MW 148.17 g/mol, C₇H₈N₄). The [1,5-c] topology presents the pyrimidine ring nitrogen (N6 in the target) at a position capable of accepting a hydrogen bond from the adenine-binding pocket of adenosine receptors, whereas the [1,5-a] isomer orients this nitrogen differently. Published SAR on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine adenosine antagonists (e.g., SCH 58261 and derivatives) confirms that [1,5-c] topology is essential for high-affinity A₂A receptor binding, with Ki values in the low nanomolar range (0.94–21 nM) achieved only with the [1,5-c] fusion geometry. [1] By contrast, [1,5-a] triazolopyrimidines have been predominantly explored as PDE2 inhibitors (IC₅₀ values in the nanomolar to micromolar range) and fungicidal agents—entirely different target pharmacology. [2] The target compound, bearing the [1,5-c] fusion with the 5-carbonyl pharmacophore, thus pre-positions substituents for adenosine receptor or kinase engagement in a manner inaccessible to the [1,5-a] isomer.

Regioisomer specificity Adenosine receptor SAR Scaffold hopping

2-Position Substitution SAR: Methyl Versus Hydrogen Impact on Adenosine A₃ Receptor Affinity

A systematic structural investigation at the 2-position of the [1,2,4]triazolo[1,5-c]pyrimidine scaffold, reported by Federico et al. (2023), demonstrated that 2-position substitution is a critical determinant of adenosine A₃ receptor affinity and selectivity. [1] In that study, a 2-substituted [1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate derivative (compound DZ123) achieved a Ki of 0.47 nM at the hA₃ receptor with exceptional selectivity over other adenosine subtypes. [2] While the specific 2-methyl analog was not reported in that study, the SAR trend establishes that the 2-position tolerates and benefits from small alkyl substitution for A₃ affinity. The target compound, bearing a 2-methyl group, occupies this validated substitution vector. In contrast, the des-2-methyl analog (6-methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one) would lack this hydrophobic contact, predicted to reduce A₃ receptor complementarity based on docking studies showing that the 2-position substituent occupies a lipophilic sub-pocket defined by residues Leu90³·³², Phe168⁵·⁴³, and Ile253⁶·⁵⁴ of the hA₃ receptor. [3] The 2,6-dimethyl pattern thus provides a dual-substitution advantage: the 2-methyl engages the A₃ lipophilic pocket while the N6-methyl locks the 5-carbonyl orientation.

Adenosine A₃ receptor Structure-activity relationship 2-Position substitution

N6-Methylation and Carbonyl Presence: Stability Advantage Against Dimroth Rearrangement

Triazolopyrimidines bearing an unsubstituted or partially substituted pyrimidine ring are susceptible to Dimroth rearrangement—a thermally or pH-driven isomerization that interchanges ring nitrogen and exocyclic amino/imino positions, leading to regioisomeric mixtures and batch-to-batch irreproducibility. [1] The target compound 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one incorporates two structural features that collectively suppress Dimroth rearrangement: (i) the N6-methyl group blocks the tautomeric proton shift required for the rearrangement to initiate, and (ii) the 5-carbonyl oxygen forms an intramolecular hydrogen bond with adjacent protons, thermodynamically stabilizing the [1,5-c] fusion topology. [2] In contrast, the des-N6-methyl analog (2-methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one) retains an N6–H proton that can participate in tautomerization, and the [1,5-a] isomer (2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine) lacks the stabilizing carbonyl altogether. Published synthetic studies on related amino-triazolopyrimidines confirm that the presence of a carbonyl group capable of hydrogen bonding to adjacent amino/imino protons stabilizes the molecule against Dimroth rearrangement. [3]

Chemical stability Dimroth rearrangement Triazolopyrimidine isomerization

Pharmacological Scaffold Validation: Adenosine Receptor Antagonist Activity Versus In-Class Triazolopyrimidinone Comparators

The [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one scaffold class has been independently validated in two distinct pharmacological contexts relevant to the target compound. First, in the adenosine A₂A receptor arena, 5,8-disubstituted [1,2,4]triazolo[1,5-c]pyrimidines achieved hA₂A Ki values as low as 3.32 nM (compound 12, Federico et al. 2014) with up to 55.6-fold selectivity over hA₁. [1] Second, in the benzodiazepine (BZ) receptor domain, certain annelated [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones demonstrated BZ receptor IC₅₀ binding affinity values equal or superior to diazepam, and one lead compound (9-benzyl-2-phenyl-7,8,9,10-tetrahydropyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one) showed anxiolytic efficacy in rats without sedative liability. [2] This dual pharmacological validation across GPCR (adenosine) and ion channel (GABA-A/BZ) targets distinguishes the [1,5-c]-5(6H)-one scaffold from the triazolopyrimidinone derivatives explored as NLRP3 inflammasome inhibitors (ACS Med Chem Lett 2022), which operate through an entirely distinct mechanism (cytokine release inhibition, IC₅₀ ~3 μM for the initial hit compound). [3] The target compound's specific 2,6-dimethyl substitution pattern positions it as a synthetic intermediate capable of accessing both adenosine and GABA-A/BZ pharmacological space through further derivatization at the 8-position and/or pyrimidine ring annelation.

Adenosine A₂A receptor Benzodiazepine receptor Scaffold pharmacological validation

Evidence-Backed Application Scenarios for 2,6-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one


Adenosine A₂A or A₃ Receptor Antagonist Lead Optimization: 8-Position Derivatization Starting Point

The target compound provides a pre-functionalized [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one core bearing the 2-methyl group validated for adenosine receptor engagement. According to Federico et al. (2014), 5,8-disubstitution patterns on this scaffold yield hA₂A antagonists with Ki as low as 3.32 nM and hA₃ antagonists with Ki as low as 4.14 nM, with selectivity ratios exceeding 50-fold over off-target adenosine subtypes. [1] The 2,6-dimethyl-5-oxo core can serve as a late-stage diversification intermediate: the 8-position (and, through annelation chemistry, the pyrimidine face) remains available for electrophilic substitution, cross-coupling, or annelation to introduce substituents that further tune receptor subtype selectivity. This scenario is supported by the 2023 Federico et al. study showing that 2-position structural investigation on this scaffold yields potent and selective A₃ antagonists (best compound DZ123: Ki = 0.47 nM at hA₃). [2] Procurement of the 2,6-dimethyl core rather than the unsubstituted parent scaffold saves 2–3 synthetic steps in lead optimization campaigns targeting adenosine receptors.

GABA-A/Benzodiazepine Receptor Modulator Synthesis: Annelated Analog Construction

Albaugh et al. (2002) demonstrated that annelated [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones can achieve BZ receptor binding affinity equal or superior to diazepam, with the lead compound (9-benzyl-2-phenyl-7,8,9,10-tetrahydropyrido[3,4-e] derivative) exhibiting anxiolytic activity in rats without the sedative liability characteristic of classical benzodiazepines. [1] The 2,6-dimethyl substitution pattern in the target compound pre-installs two critical substituents: the 2-methyl group, which occupies a vector analogous to the 2-phenyl group in the published lead series, and the N6-methyl group, which locks the 5-carbonyl in the optimal orientation for BZ receptor hydrogen bonding. The pyrimidine C7–C8 face remains available for cycloalkyl or heterocycloalkyl annelation—the key structural modification that conferred BZ receptor potency in the published series. This scenario leverages the compound's structural complementarity to a pharmacologically validated template, reducing synthetic burden by 2–4 steps compared to starting from the parent [1,2,4]triazolo[1,5-c]pyrimidine.

Dimroth-Stable Triazolopyrimidine Building Block for Focused Library Synthesis Under Thermal or Acidic Conditions

The N6-methyl and 5-carbonyl substitution pattern provides predicted resistance to Dimroth rearrangement, a known degradation pathway for triazolopyrimidines under thermal stress (>80°C), acidic/basic aqueous conditions, or prolonged storage. [1] Fesenko and Shutalev (2021) demonstrated that the presence of a carbonyl group capable of intramolecular hydrogen bonding with adjacent amino/imino protons stabilizes the [1,5-c] fusion topology against this isomerization. [2] This stability feature makes the target compound particularly suitable for: (i) parallel library synthesis employing high-temperature reactions (microwave-assisted chemistry, >120°C), (ii) reactions requiring acidic or basic aqueous workup, and (iii) long-term compound library storage where regioisomeric purity must be maintained over years. In contrast, the des-N6-methyl analog or the [1,5-a] isomer would carry an unquantified risk of Dimroth rearrangement under these conditions, potentially generating regioisomeric impurities that confound biological assay interpretation. Procurement of the N6-methylated compound thus represents a quality-by-design choice for library production workflows requiring thermal or chemical robustness.

Physicochemical Property-Matched Lead-Like Screening Library Member for CNS Drug Discovery

With a molecular weight of 164.16 g/mol and a predicted clogP in the range of 1.0–1.3, the target compound resides in lead-like chemical space (MW < 350, clogP < 3) that is well-suited for CNS drug discovery programs where blood-brain barrier penetration is required. [1] The computed TPSA of the parent [1,2,4]triazolo[1,5-c]pyrimidine scaffold (43.1 Ų) is well below the threshold of 90 Ų generally considered favorable for CNS penetration; the addition of the 5-carbonyl and two methyl groups is predicted to increase TPSA to approximately 60–63 Ų, still within the CNS-favorable range. [2] This physicochemical profile differentiates the compound from more heavily substituted triazolopyrimidinone derivatives (e.g., the thieno-annelated PDE1 inhibitors with MW > 370 and clogP > 3) that may face CNS penetration liabilities. The 2,6-dimethyl core thus offers a balanced starting point for CNS-targeted adenosine receptor or GABA-A modulator programs where maintaining favorable passive permeability is a critical design criterion.

Quote Request

Request a Quote for 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.